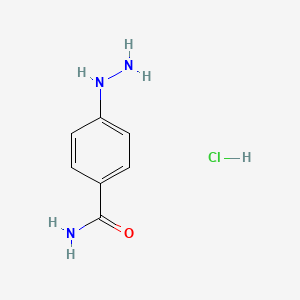

4-Hydrazinylbenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydrazinylbenzamide hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Hydrazinylbenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

- Chemical Formula : C7H9ClN4O

- Molecular Weight : 188.63 g/mol

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that compounds with similar structures may act as inhibitors for several biological pathways, including:

- Inhibition of Enzymes : Compounds like 4-hydrazinylbenzamide have been studied for their inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and carbonic anhydrase (CA) isoforms, which are involved in inflammatory processes and tumor growth, respectively .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and cardiovascular disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives possess significant biological activities. For instance:

- Soluble Epoxide Hydrolase Inhibition : A series of hydrazide derivatives were synthesized and evaluated for their sEH inhibitory activity. One derivative showed an inhibition rate of up to 72%, indicating strong potential for therapeutic applications in hypertension and vascular inflammation .

- Carbonic Anhydrase Inhibition : The compound has also been evaluated for its inhibitory effects on human carbonic anhydrase isoforms, showing effective inhibition with constants ranging from 1.7 to 24.4 nM across different isoforms .

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

- Cardiovascular Health : A study investigated the effects of a similar hydrazine derivative on ischemia-reperfusion injury models, demonstrating protective effects against heart failure through modulation of oxidative stress pathways.

- Cancer Research : In another study, derivatives were screened against cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

4-Hydrazinylbenzamide hydrochloride is crucial in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This compound acts as a precursor for developing selective COX-2 inhibitors, which are important for treating pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

2. Antibiotic Development

Recent studies have highlighted the potential of compounds derived from this compound in developing novel antibiotics. For instance, research targeting MurB, an essential enzyme in bacterial cell wall biosynthesis, has shown that derivatives of this compound can inhibit bacterial growth effectively, particularly against drug-resistant strains of Pseudomonas aeruginosa .

3. Cancer Research

The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit certain pathways involved in tumor growth and metastasis, making it a candidate for further exploration in cancer therapeutics .

Case Study 1: Synthesis Optimization

A recent patent detailed an optimized method for synthesizing 4-hydrazinobenzene-1-sulfonamide hydrochloride that significantly reduced production costs while increasing yield and purity. The method involved using hydrazine hydrate at a higher concentration and specific reaction conditions that minimized by-products and improved efficiency .

Case Study 2: Antimicrobial Activity

In a study published on novel inhibitors against Pseudomonas aeruginosa, derivatives of this compound were screened for their binding affinity to MurB. The results indicated that certain modifications to the compound enhanced its antimicrobial activity significantly, suggesting pathways for developing new antibiotics against resistant strains .

Eigenschaften

IUPAC Name |

4-hydrazinylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4,10H,9H2,(H2,8,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKBFIGWCHKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623381 |

Source

|

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40566-97-0 |

Source

|

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.